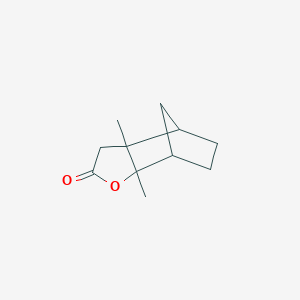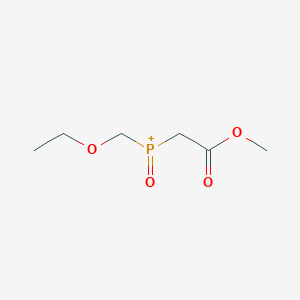
(Ethoxymethyl)(2-methoxy-2-oxoethyl)oxophosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Ethoxymethyl)(2-methoxy-2-oxoethyl)oxophosphanium is a chemical compound with the molecular formula C6H13O4P. This compound is known for its unique structure, which includes both ethoxymethyl and 2-methoxy-2-oxoethyl groups attached to an oxophosphanium core. It is used in various scientific and industrial applications due to its reactivity and functional properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Ethoxymethyl)(2-methoxy-2-oxoethyl)oxophosphanium typically involves the reaction of ethoxymethylphosphine with 2-methoxy-2-oxoethyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The temperature is maintained at around 0-5°C to ensure the stability of the reactants and to control the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors with precise temperature and pressure controls. The reactants are fed into the reactor in a continuous or batch process, and the product is purified using techniques such as distillation or crystallization. The purity of the final product is critical for its applications in various fields.
Analyse Chemischer Reaktionen
Types of Reactions
(Ethoxymethyl)(2-methoxy-2-oxoethyl)oxophosphanium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The ethoxymethyl and 2-methoxy-2-oxoethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphonium compounds. These products have various applications in organic synthesis and industrial processes.
Wissenschaftliche Forschungsanwendungen
(Ethoxymethyl)(2-methoxy-2-oxoethyl)oxophosphanium is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands and catalysts.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of (Ethoxymethyl)(2-methoxy-2-oxoethyl)oxophosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. It can also participate in redox reactions, influencing cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Methoxy-2-oxoethyl)triphenylphosphonium bromide: This compound has a similar structure but includes triphenyl groups instead of ethoxymethyl.
(2-Methoxy-2-oxoethyl)dimethylphosphonium chloride: This compound has dimethyl groups instead of ethoxymethyl.
Uniqueness
(Ethoxymethyl)(2-methoxy-2-oxoethyl)oxophosphanium is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Eigenschaften
CAS-Nummer |
18359-01-8 |
|---|---|
Molekularformel |
C6H12O4P+ |
Molekulargewicht |
179.13 g/mol |
IUPAC-Name |
ethoxymethyl-(2-methoxy-2-oxoethyl)-oxophosphanium |
InChI |
InChI=1S/C6H12O4P/c1-3-10-5-11(8)4-6(7)9-2/h3-5H2,1-2H3/q+1 |
InChI-Schlüssel |
LKSXEFFIKVYAFI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC[P+](=O)CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


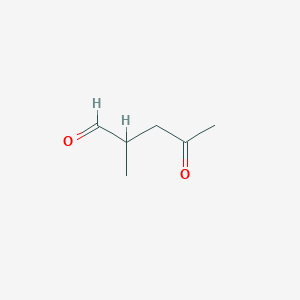
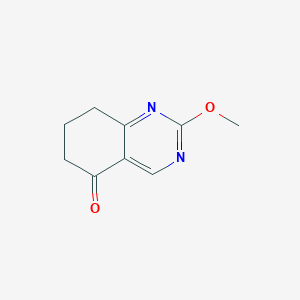
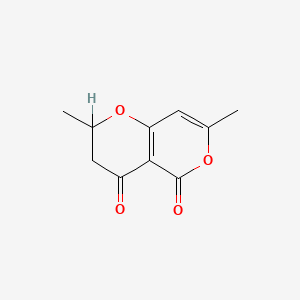

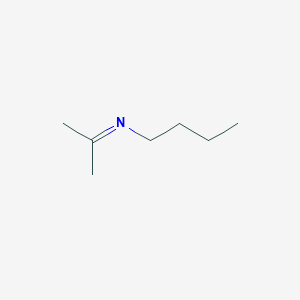

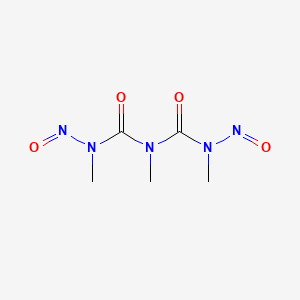
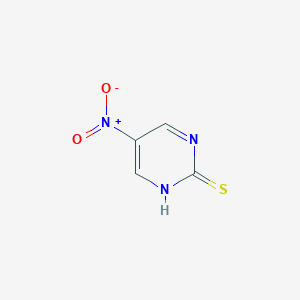
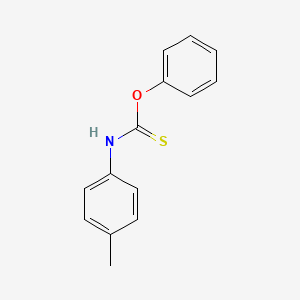
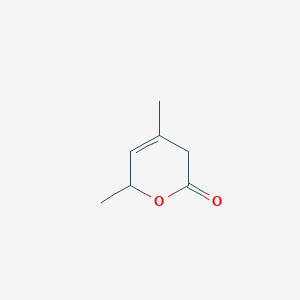


![7,8-Diiodobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14717618.png)
